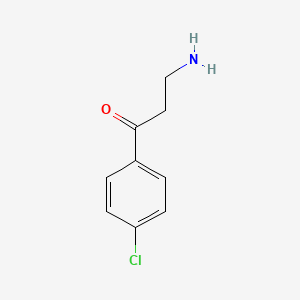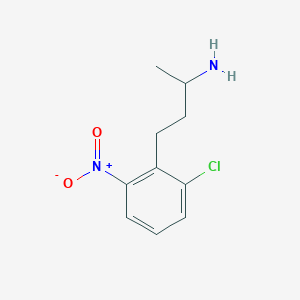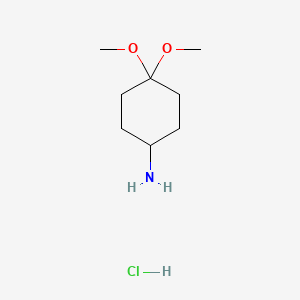
1-((5-Chloropyridin-3-yl)methyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-Chloropyridin-3-yl)methyl)piperazine is a chemical compound that features a piperazine ring substituted with a 5-chloropyridin-3-ylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Chloropyridin-3-yl)methyl)piperazine typically involves the reaction of 5-chloropyridine-3-carbaldehyde with piperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid. The mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of automated systems also helps in maintaining consistent quality and reducing production costs .
Analyse Des Réactions Chimiques
Types of Reactions
1-((5-Chloropyridin-3-yl)methyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-((5-Chloropyridin-3-yl)methyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 1-((5-Chloropyridin-3-yl)methyl)piperazine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-((4-Chlorophenyl)methyl)piperazine
- 1-((3-Chloropyridin-2-yl)methyl)piperazine
- 1-((2-Chloropyridin-4-yl)methyl)piperazine
Uniqueness
1-((5-Chloropyridin-3-yl)methyl)piperazine is unique due to the specific positioning of the chlorine atom on the pyridine ring, which can influence its reactivity and interaction with biological targets. This positional specificity can lead to differences in biological activity and chemical behavior compared to other similar compounds .
Propriétés
Formule moléculaire |
C10H14FN3 |
|---|---|
Poids moléculaire |
195.24 g/mol |
Nom IUPAC |
1-[(5-fluoropyridin-3-yl)methyl]piperazine |
InChI |
InChI=1S/C10H14FN3/c11-10-5-9(6-13-7-10)8-14-3-1-12-2-4-14/h5-7,12H,1-4,8H2 |
Clé InChI |
OGMWKJWSNBSVQA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CC2=CC(=CN=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


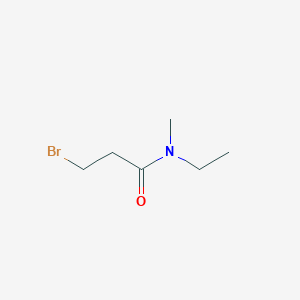
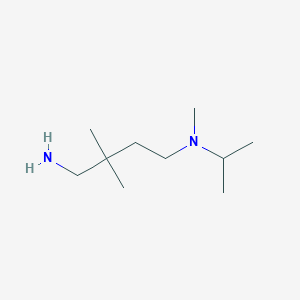
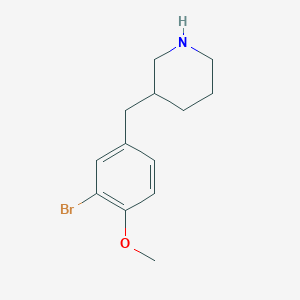
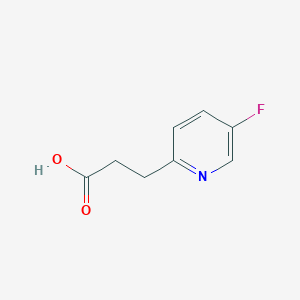

![2-{5H,7H-furo[3,4-b]pyridin-5-yl}aceticacid](/img/structure/B13606511.png)
